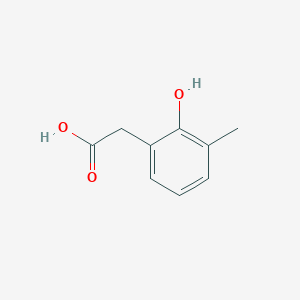

2-Hydroxy-3-methylphenylacetic acid

Overview

Description

2-Hydroxy-3-methylphenylacetic acid is a chemical compound with the CAS Number: 714252-13-8 and a molecular weight of 166.18 . It has a linear formula of C9H10O3 . The compound is a pale-yellow to yellow-brown solid .

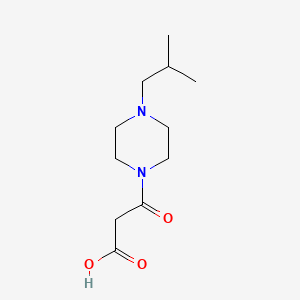

Molecular Structure Analysis

The IUPAC name for 2-Hydroxy-3-methylphenylacetic acid is (2-hydroxy-3-methylphenyl)acetic acid . The InChI code for this compound is 1S/C9H10O3/c1-6-3-2-4-7(9(6)12)5-8(10)11/h2-4,12H,5H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis

2-Hydroxy-3-methylphenylacetic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 166.18 and a linear formula of C9H10O3 .Scientific Research Applications

Biochemical Research and Applications

- Metabolite Studies in Fungi: 2-Hydroxy-3-methylphenylacetic acid and its derivatives are identified in fungal cultures, such as Curvularia lunata, and analyzed for their antimicrobial and antioxidant activities. These compounds provide insights into fungal metabolism and potential applications in controlling microbial growth (Varma et al., 2006).

- Enzymatic Hydrolysis for Optically-pure Derivatives: Research has focused on the enzymatic preparation of optically-pure derivatives of 2-hydroxy-3-methylphenylacetic acid, demonstrating its potential in stereoselective syntheses, which is important for pharmaceutical and chemical industries (Pinto et al., 2019).

Material Science and Engineering

- Electropolymerization for Biosensor Development: The compound is used as a monomer in electropolymerization to create polymeric films. These films are instrumental in developing electrochemical biosensors, indicating its utility in sensor technology and material science (Ferreira et al., 2012).

- Solid-Phase Synthesis in Pharmaceutical Chemistry: Its use in solid-phase synthesis of diverse compounds demonstrates its value in pharmaceutical chemistry, enabling the efficient creation of complex molecules (Matiadis et al., 2009).

Environmental and Agricultural Applications

- Fertilizer Quality and Composition Analysis: Research into iron chelates derived from 2-hydroxy-3-methylphenylacetic acid and related compounds helps in understanding the quality and composition of agricultural fertilizers, contributing to more efficient and environmentally friendly agricultural practices (Álvarez-Fernández et al., 2002).

- Biotransformation in Marine Fungi: The biotransformation of related compounds by marine fungi highlights the potential of marine biocatalysts in the eco-friendly production of carboxylic acids, an important process in green chemistry (Oliveira et al., 2013).

Chemical Synthesis and Analysis

- Synthetic Pathways and Purification Techniques: Research into the synthesis of derivatives of 2-hydroxy-3-methylphenylacetic acid contributes to the development of new synthetic pathways and purification techniques in organic chemistry (Mi, 2006).

- Electrochemical Synthesis in Pharmaceutical Production: Its role in the indirect electrochemical synthesis for pharmaceutical drugs showcases its importance in innovative production methods for active pharmaceutical ingredients (Inglés et al., 2000).

properties

IUPAC Name |

2-(2-hydroxy-3-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-2-4-7(9(6)12)5-8(10)11/h2-4,12H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADFOLPTRGGJBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291823 | |

| Record name | 2-Hydroxy-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

714252-13-8 | |

| Record name | 2-Hydroxy-3-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=714252-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,5,6-Hexahydrobenzo[B]azocine](/img/structure/B3151457.png)

![8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3151536.png)